N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide
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Description
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Techniques
Researchers have developed innovative synthesis methods for tetrahydroquinoline derivatives, which are key structural components in many biologically active compounds, including N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide. For instance, Toda et al. (1999) described a synthesis of 1,2,3,4-tetrahydroquinolines (TQs) via intramolecular cyclization using the Pummerer reaction, highlighting an efficient and convenient method for TQ synthesis (Toda, Sakagami, & Sano, 1999).
Pharmacological Properties and Enzyme Inhibition
Several studies have focused on the pharmacological properties and enzyme inhibition capabilities of compounds structurally related to N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide. For example, the synthesis and pharmacological effects of novel benzenesulfonamides carrying the benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors were investigated, demonstrating significant inhibitory potential against these enzymes, which could be leveraged for therapeutic applications (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Potential Therapeutic Applications
Research into 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines has revealed potent histone deacetylase (HDAC) inhibitors that exhibit marked anti-HDAC and antiproliferative activity, with implications for the development of potential prostate cancer inhibitors (Liu et al., 2015).
properties
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-4-21(26)23-17-9-10-20(15(2)12-17)31(28,29)24-18-8-7-16-6-5-11-25(19(16)13-18)22(27)14-30-3/h7-10,12-13,24H,4-6,11,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSIUQYMJUYAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide |
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